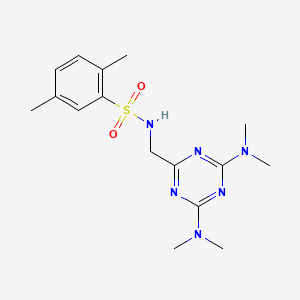![molecular formula C19H15ClFN3OS B2751564 2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034557-79-2](/img/structure/B2751564.png)
2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a compound that has been studied for its potential as a thrombin inhibitor . It has a molecular formula of C19H15ClFN3OS and a molecular weight of 387.86.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-chloro-6-fluorophenyl group, an imidazo[2,1-b]thiazol-6-yl group, and an acetamide group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study explored the synthesis and antimicrobial activity of sulfide and sulfone derivatives of thiazole-2-ylamines/acetamides, highlighting the chemical versatility of chloro-fluorophenyl-thiazole compounds. These compounds demonstrated significant activity against Gram-negative and Gram-positive bacteria, as well as fungi, indicating their potential in developing new antimicrobial agents (Badiger et al., 2013).
Structure-Activity Relationships in Drug Development
- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors included the investigation of various 6,5-heterocycles to improve metabolic stability, which is crucial for the development of effective cancer therapies. This highlights the role of fluorophenyl compounds in the optimization of drug candidates (Stec et al., 2011).
Radioligand Development for PET Imaging
- The development of selective radioligands for imaging translocator protein (18 kDa) with PET involves the synthesis of compounds with specific structural elements, including fluorophenyl and thiazole moieties. These compounds are crucial for advancing diagnostic imaging in neurology and oncology (Dollé et al., 2008).
Anti-Cancer Activity
- Novel fluoro-substituted compounds have been synthesized and tested against various cancer cell lines, demonstrating significant anti-lung cancer activity. This underscores the potential of chloro-fluorophenyl compounds in oncology research, particularly in the synthesis of agents with targeted anticancer properties (Hammam et al., 2005).
Optimization of FXR Agonists
- The optimization of benzimidazole-based farnesoid X receptor (FXR) agonists to improve physicochemical and ADME properties was explored, leading to the discovery of compounds with potent lipid-lowering activity. This research area highlights the significance of structural modifications, including the introduction of fluorophenyl groups, in enhancing drug efficacy and safety profiles (Richter et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential as a thrombin inhibitor, as well as investigation into other potential therapeutic applications. Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as its safety profile .
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3OS/c20-14-5-3-6-15(21)13(14)10-18(25)22-16-7-2-1-4-12(16)17-11-24-8-9-26-19(24)23-17/h1-7,11H,8-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQFRCDHIRNPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide](/img/structure/B2751482.png)
![ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2751483.png)




![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)


![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
